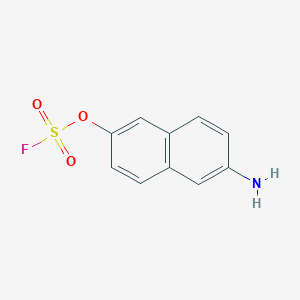

2-Amino-6-fluorosulfonyloxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-fluorosulfonyloxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3S/c11-16(13,14)15-10-4-2-7-5-9(12)3-1-8(7)6-10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFQESDYSHEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OS(=O)(=O)F)C=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Fluorosulfonyloxynaphthalene and Structural Analogues

Strategic Approaches to the Naphthalene (B1677914) Core Precursors

The synthesis of the target compound logically begins with the formation of a disubstituted naphthalene scaffold, typically a 6-substituted-2-naphthol or a 2-substituted-6-aminonaphthalene. A common and versatile precursor is 6-amino-2-naphthol, which contains both necessary functionalities, albeit one as a hydroxyl group that requires subsequent conversion.

The following table summarizes selected synthetic strategies for key naphthalene precursors.

| Starting Material | Reagents and Conditions | Product | Overall Yield | Reference |

| 2-Bromo-6-naphthol | 1. Methylation 2. Amination (NaN3, CuSO4·5H2O, L-proline, Na-ascorbate, NaOH, 120°C) 3. Demethylation | 6-Amino-2-naphthol | 53% | bohrium.com |

| 2-Bromo-6-methoxynaphthalene | NaN3, CuSO4·5H2O, L-proline, Na-ascorbate, NaOH, 120°C | 6-Amino-2-methoxynaphthalene | 61% | rawdatalibrary.netbohrium.com |

| 2,7-Dihydroxynaphthalene | Amine salt or low volatility amide, sodium bisulphite, <100°C | 7-Amino-2-naphthol | - | google.com |

Introduction of the Amino Group

The introduction of an amino group onto the naphthalene ring is a pivotal step. Several classical and modern catalytic methods are available, each with distinct advantages and substrate requirements. The choice of method often depends on the nature of the starting material, particularly the pre-existing substituents on the naphthalene core.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, including amines, onto aromatic rings. However, for electron-rich aromatic systems like naphthalene, SNAr reactions are generally difficult and require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the absence of such activating groups, naphthalene and its simple hydroxylated derivatives are typically unreactive towards standard SNAr conditions. quora.com While direct displacement of a leaving group like a halide from an unactivated naphthyl system is challenging, specific named reactions, such as the Bucherer reaction, operate through a distinct mechanism that facilitates this type of transformation on naphthols.

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine intermediate in the presence of the starting carbonyl group. masterorganicchemistry.com

In the context of naphthalene chemistry, this strategy would necessitate a naphthalenone precursor. For example, a substituted 2-tetralone (B1666913) could be reacted with an ammonia (B1221849) source, and the resulting enamine or imine could be reduced to the aminotetralin, followed by aromatization. While versatile in general organic synthesis, the multi-step nature of generating the required ketone precursors for naphthalene systems often makes other methods more direct and efficient for producing simple aminonaphthalenes. nih.gov

The Bucherer reaction is a classic and highly effective method for the synthesis of naphthylamines from naphthols. wikipedia.org Discovered by Hans Theodor Bucherer, this reversible reaction involves treating a naphthol with ammonia and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgchempedia.info The reaction is particularly valuable in industrial chemistry for the production of dye precursors. wikipedia.org

The mechanism is believed to proceed through the addition of a bisulfite anion to the keto-tautomer of the naphthol. This addition facilitates the subsequent nucleophilic attack by ammonia and the eventual elimination of water and sodium bisulfite to yield the naphthylamine. wikipedia.org The reversibility of the reaction can also be exploited to convert naphthylamines back to naphthols. wikipedia.orgchempedia.info

While traditional Bucherer reactions often require high temperatures and pressures, modern adaptations have been developed to improve efficiency and mildness. tandfonline.com A significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields. tandfonline.comresearchgate.net

The table below presents examples of the Bucherer reaction under different conditions.

| Naphthol Substrate | Amine | Conditions | Product | Yield | Reference |

| 2-Naphthol | Ammonia | NaHSO3, H2O, heat | 2-Naphthylamine (B18577) | High | wikipedia.org |

| 2-Naphthol | Dimethylamine | (CH3)2NH2HSO3, H2O, Microwave (150 W, 30 min) | N,N-Dimethyl-2-naphthylamine | >90% | tandfonline.com |

| 2,7-Dihydroxynaphthalene | Aniline | NaHSO3, H2O, Microwave (150 W, 30 min) | 7-Phenylamino-2-naphthol | 85% | researchgate.net |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. This methodology is highly effective for the amination of aryl halides and pseudohalides, such as triflates (OTf) and nonaflates. nih.govmit.edu

A key advantage of this approach is that phenols can be readily converted into the necessary aryl triflate electrophiles. berkeley.edu This allows for a two-step sequence to convert a phenol (B47542), such as a hydroxynaphthalene derivative, into an arylamine. The reaction typically employs a palladium catalyst, such as Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)), in combination with a phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DPPF (1,1'-bis(diphenylphosphino)ferrocene), and a base. berkeley.edu Microwave-assisted protocols have also been developed to expedite these reactions. organic-chemistry.org

This method offers a broad substrate scope and functional group tolerance, making it a powerful alternative to classical methods.

Introduction of the Fluorosulfonyloxy Group

The final key transformation in the synthesis of 2-Amino-6-fluorosulfonyloxynaphthalene is the conversion of the hydroxyl group of a precursor like 6-amino-2-naphthol into a fluorosulfonate ester (-OSO2F). Aryl fluorosulfonates have gained significant attention as versatile building blocks in organic synthesis, notably in Sulfur Fluoride (B91410) Exchange (SuFEx) click chemistry. researchgate.netrsc.org

The most direct and efficient method for this transformation is the reaction of a phenol with sulfuryl fluoride (SO2F2). researchgate.netrsc.org Sulfuryl fluoride is an inexpensive and readily available gas that reacts with phenols in the presence of a base to form the corresponding aryl fluorosulfonate. acs.org This reaction is generally high-yielding and can be performed under mild conditions, often at room temperature, using various solvents and amine bases like triethylamine (B128534) or diisopropylethylamine. researchgate.net The resulting aryl fluorosulfonates are valuable intermediates, serving as more atom-economical and less toxic alternatives to aryl triflates in numerous cross-coupling reactions. researchgate.netlookchem.com

The general scheme for the preparation of aryl fluorosulfonates is shown below, along with a table summarizing typical reaction conditions.

General Reaction: Ar-OH + SO2F2 + Base → Ar-OSO2F

| Phenol Substrate | Base | Solvent | Temperature | Yield | Reference |

| 4-Cyanophenol | DBU | Acetonitrile | Room Temp | 98% | acs.org |

| 4-Nitrophenol | Et3N | Dioxane | Room Temp | 95% | researchgate.net |

| Estrone | DBU | DMF | Room Temp | 99% | researchgate.net |

| Various Phenols | Amine Base | Dichloromethane, DMF, etc. | Room Temp | Good to Excellent | researchgate.netrsc.org |

Strategies for Sulfonylation and Subsequent Fluorination

A primary strategy for introducing the sulfonyl fluoride group involves a two-step process starting from a hydroxyl-substituted naphthalene. The hydroxyl group is first converted into a sulfonate ester, which is then transformed into the sulfonyl fluoride.

Commonly, this involves the initial formation of a sulfonyl chloride, which is subsequently converted to the sulfonyl fluoride. This halide exchange is a well-established method for synthesizing sulfonyl fluorides. mdpi.com Another approach involves the use of sulfonic acids or their salts as precursors. These can be converted to sulfonyl fluorides in a one-pot, two-step procedure, first by forming a sulfonyl chloride intermediate which then undergoes fluorination. mdpi.com

Generation and Utilization of Fluorosulfonylating Reagents

The direct introduction of the fluorosulfonyl group often relies on the generation of reactive fluorosulfonylating reagents. One approach involves the use of fluorosulfonyl radicals (FSO2•). rsc.org These highly reactive species can be generated from various precursors and participate in direct fluorosulfonylation reactions, offering a concise route to sulfonyl fluorides. rsc.orgthieme-connect.com

Recent advancements have led to the development of bench-stable, solid-state reagents that can serve as effective FSO2 radical precursors under photoredox conditions. springernature.com These reagents provide a more practical and accessible means of generating fluorosulfonyl radicals for synthetic applications. springernature.com The use of sulfuryl chlorofluoride (FSO2Cl) as a radical precursor has also been explored for the radical fluorosulfonylation of unsaturated hydrocarbons. springernature.com

Specific Methods for Hydroxy-to-Fluorosulfonyloxy Conversion

The direct conversion of a hydroxyl group to a fluorosulfonyloxy group is a key transformation in the synthesis of this compound. One patented method involves a two-step process where the alcohol is first converted to an O-N,N-dialkylsulfamate ester. This intermediate is then reacted with fluorosulfonic acid to yield the desired fluorosulfonate ester. google.com This method is particularly useful for alcohols containing electron-withdrawing groups and can proceed with inversion of configuration at a chiral center. google.com

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. For this specific molecule, this could entail synthesizing a 6-hydroxy-2-aminonaphthalene derivative and a separate fluorosulfonylating agent, which are then reacted to form the final product.

A divergent approach would start from a common intermediate that is then elaborated into a variety of structural analogues. For instance, starting with a 6-substituted-2-aminonaphthalene, one could introduce different functional groups at the 6-position, including the fluorosulfonyloxy group, to generate a library of related compounds. While specific convergent or divergent syntheses for this compound are not detailed in the provided search results, these general principles of synthetic design are applicable.

Advanced Synthetic Techniques for Enhanced Yields and Selectivity

Modern synthetic chemistry offers several advanced techniques to improve the efficiency and selectivity of reactions, which can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate chemical reactions and improve yields in the synthesis of sulfonyl fluoride precursors. For example, the conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides and subsequently sulfonyl fluorides, is remarkably faster and higher-yielding when conducted under microwave heating. nih.govnih.gov This technique offers a practical and efficient alternative to traditional heating methods. nih.gov

| Starting Material | Product | Reaction Conditions | Yield | Reference |

| Various Bromides | Sodium Sulfonates | Microwave heating (160°C), THF:EtOH:H2O, 15 min | Improved yields | nih.govnih.gov |

Catalytic Approaches (e.g., visible light photocatalysis, metal catalysis)

Catalytic methods provide powerful tools for the synthesis of sulfonyl fluorides, offering mild reaction conditions and high functional group tolerance. acs.org

Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a prominent strategy for forming aryl sulfonyl fluorides. nih.gov These methods typically involve the coupling of an aryl halide or triflate with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfinate intermediate. nih.govacs.org This intermediate is then oxidized and fluorinated in situ using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to yield the aryl sulfonyl fluoride. nih.gov Copper and bismuth-catalyzed methods have also been developed for the synthesis of sulfonyl fluorides from aryl diazonium salts and aryl boronic acids, respectively. nih.govacs.org

| Catalyst | Starting Material | SO2 Source | Fluorinating Agent | Product | Reference |

| Palladium | Aryl Bromide/Iodide/Triflate | DABSO | NFSI / Selectfluor | Aryl Sulfonyl Fluoride | nih.gov |

| Copper | Aryl Diazonium Salt | DABSO | Not specified | Aryl Sulfonyl Fluoride | nih.gov |

| Bismuth | Aryl Boronic Acid | Not specified | Not specified | Aryl Sulfonyl Fluoride | acs.org |

Visible Light Photocatalysis: Visible-light-mediated reactions have emerged as a sustainable and efficient method for sulfonylation. frontiersin.orgscientifiq.ai Photoredox catalysis can be used to generate sulfonyl radicals from various precursors, which then participate in the formation of sulfonylated compounds. bohrium.com This approach has been successfully applied to the sulfonylation of anilines using sulfonyl fluorides as stable and modifiable sulfonylation reagents. frontiersin.org Copper can also be used as a photocatalyst in the visible-light-assisted sulfonylation of aryl halides with sulfinates. acs.org

| Catalysis Type | Key Features | Application Example | Reference |

| Visible Light Photoredox | Mild reaction conditions, sustainable | Sulfonylation of anilines with sulfonyl fluorides | frontiersin.orgbohrium.com |

| Visible Light/Copper | In situ catalyst formation | Sulfonylation of aryl halides with sulfinates | acs.org |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its structural analogues is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of greener solvents, alternative reagents, and energy-efficient reaction conditions.

Recent advancements in the synthesis of sulfonyl fluorides and naphthalene derivatives highlight a significant shift towards more sustainable practices. For instance, the use of water as a solvent is a cornerstone of green chemistry, offering a safe and cost-effective alternative to volatile organic solvents. rsc.org Research has demonstrated the successful synthesis of sulfonyl fluorides in aqueous media, a method that can be adapted for the production of this compound. rsc.orgdigitellinc.com This approach not only minimizes environmental pollution but can also enhance reaction rates and selectivity.

Another key principle is the use of safer and more efficient reagents. Traditional methods for synthesizing sulfonyl fluorides often rely on hazardous reagents. osaka-u.ac.jp Greener alternatives, such as using potassium fluoride (KF) as the fluorine source, have been developed. osaka-u.ac.jpacs.orgasiaresearchnews.com These methods are not only safer but also more efficient, often proceeding under milder conditions. rsc.org The development of one-pot and stepwise protocols that utilize stable substrates like thiols and disulfides further reduces waste and simplifies purification processes. acs.org

Energy efficiency is another critical aspect of green synthetic design. nih.gov Techniques such as microwave-assisted synthesis and mechanochemistry are being explored to reduce reaction times and energy consumption. nih.gov These methods align with the principles of green chemistry by promoting energy efficiency and minimizing waste. nih.gov

The following interactive table summarizes the comparison between traditional and green synthetic approaches for key intermediates in the synthesis of this compound.

Detailed research findings indicate that green synthetic routes for sulfonyl fluorides can achieve high yields, often up to 93%. digitellinc.com Furthermore, these methods have demonstrated scalability, making them suitable for industrial applications. acs.orgasiaresearchnews.com The synthesis of naphthalene derivatives has also benefited from green chemistry approaches, such as hydrothermal condensation, which proceeds without the need for organic solvents or catalysts. rsc.org

The development of regioselective synthesis methodologies for polysubstituted naphthalenes is an active area of research, with new protocols enabling more efficient and controlled synthesis. nih.gov These advancements are crucial for producing complex molecules like this compound with high purity and minimal environmental impact.

The following interactive table presents research findings on green synthetic methods for sulfonyl fluorides, which are applicable to the synthesis of the target compound.

By integrating these green chemistry principles into the synthetic design of this compound, it is possible to develop manufacturing processes that are not only more sustainable but also potentially more cost-effective and safer.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 6 Fluorosulfonyloxynaphthalene

Reactivity of the Amino Group in 2-Amino-6-fluorosulfonyloxynaphthalene

The amino (-NH₂) group attached to the naphthalene (B1677914) ring is a potent nucleophile and a strong activating group, significantly influencing the molecule's reactivity in various organic transformations.

Nucleophilic Reactivity and Derivatization.psu.edursc.org

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophilic center. This allows it to readily react with a variety of electrophiles, leading to the formation of a wide range of N-substituted derivatives. This reactivity is fundamental to its use in the synthesis of more complex molecules. For instance, the amino group can undergo reactions such as alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. This capacity for derivatization is crucial for modifying the molecule's properties for various applications.

Table 1: Examples of Nucleophilic Reactions at the Amino Group

| Reaction Type | Electrophile | Product Class |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride (RCOCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

| Reaction with Isocyanate | Isocyanate (R-N=C=O) | Urea (B33335) |

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring Influenced by the Amino Group

The amino group is a powerful activating group for electrophilic aromatic substitution (EAS) reactions because it donates electron density to the aromatic ring system through resonance. youtube.comorganicchemistrytutor.com This donation increases the nucleophilicity of the naphthalene ring, making it significantly more reactive towards electrophiles than benzene (B151609). libretexts.org

The -NH₂ group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. youtube.commasterorganicchemistry.com In the case of this compound, the amino group is at the C2 position. Therefore, it directs electrophilic attack to the C1 (ortho), C3 (ortho), and C4 (para) positions. The electron-donating effect stabilizes the carbocation intermediate (the sigma complex) formed during the reaction, particularly when the attack occurs at these positions. organicchemistrytutor.com Generally, in naphthalene systems, substitution at an alpha-position (like C1) is kinetically favored over a beta-position (like C3).

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

Building upon its nucleophilic character, the amino group is a key handle for the synthesis of important nitrogen-containing functional groups like amides and ureas. sphinxsai.comnih.gov

Amides are readily formed by the reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides. This reaction, known as acylation, is a robust method for creating a stable amide bond. researchgate.netibs.re.kr

Ureas can be synthesized by treating the parent amine with an isocyanate (R-N=C=O). organic-chemistry.orggoogle.com The nucleophilic nitrogen of the amino group attacks the electrophilic carbon of the isocyanate, yielding an N,N'-disubstituted urea derivative. nih.govpsu.edu The urea functionality is a critical pharmacophore in numerous drug molecules due to its ability to form stable hydrogen bonds with biological targets. nih.gov

Reactivity of the Fluorosulfonyloxy Group in this compound

The fluorosulfonyloxy (-OSO₂F) group, also known as a fluorosulfate (B1228806), serves as a latent electrophile. While relatively stable under many conditions, its reactivity can be harnessed for specific covalent bond-forming reactions. nih.govbohrium.com

Electrophilic Nature of the Fluorosulfonyl Moiety

The sulfur atom in the fluorosulfonyloxy group is in a high oxidation state (S(VI)) and is bonded to three highly electronegative atoms (two oxygens in the sulfonyl group, one bridging oxygen, and one fluorine). This arrangement makes the sulfur atom highly electron-deficient and thus a potent electrophilic center. nih.gov Despite this, aryl fluorosulfates are known for their exceptional stability and biocompatibility compared to more reactive sulfonyl chlorides. bohrium.comchem-station.com They are often described as "latent" electrophiles because their reactivity is highly dependent on the surrounding microenvironment, which allows for high selectivity. nih.govnih.gov

Covalent Bond Formation with Nucleophiles

The fluorosulfonyloxy group is a key player in Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a type of click reaction. nih.govchem-station.comresearchgate.net This reaction involves the exchange of the fluoride (B91410) on the sulfur(VI) center with a suitable nucleophile. nih.gov Aryl fluorosulfates have emerged as valuable tools in chemical biology and drug discovery for their ability to form covalent bonds with specific nucleophilic amino acid residues within proteins. nih.govresearchgate.net

This reactivity is often "proximity-enabled," meaning the covalent reaction occurs efficiently only when the molecule is first bound non-covalently within a protein's binding site, positioning the fluorosulfate group close to a target residue. nih.gov This context-dependent reactivity minimizes off-target modifications. nih.govresearchgate.net The primary nucleophilic residues targeted by this group are tyrosine, lysine, serine, and histidine. nih.govnih.govenamine.net

Table 2: Covalent Adducts with Nucleophilic Amino Acids

| Nucleophilic Residue | Reactive Group | Resulting Covalent Linkage |

| Lysine | ε-amino group (-NH₂) | Sulfamate |

| Tyrosine | Phenolic hydroxyl (-OH) | Sulfate diester |

| Histidine | Imidazole (B134444) ring | Sulfonyl-imidazole adduct |

| Serine | Hydroxyl group (-OH) | Sulfate diester |

The formation of these stable covalent bonds allows researchers to permanently label proteins for identification, map binding sites, and develop targeted covalent inhibitors. researchgate.netacs.org

Cleavage and Replacement Reactions of the Fluorosulfonyloxy Group

The fluorosulfonyloxy group (-OSO₂F) is an excellent leaving group, comparable in reactivity to the more commonly used triflate group. This property makes it a powerful electrophilic handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl fluorosulfonates have emerged as versatile and cost-effective alternatives to aryl triflates and halides in a variety of transition metal-catalyzed reactions. researchgate.netrsc.org

One of the most significant applications is in palladium-catalyzed cross-coupling reactions. lookchem.com These reactions proceed via the oxidative addition of the palladium(0) catalyst to the C-O bond of the fluorosulfonyloxy group, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the coupled product. The general mechanism for these transformations allows for a predictable and controlled formation of a wide array of substituted naphthalene derivatives.

Several key cross-coupling reactions applicable to aryl fluorosulfonates are summarized below:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Organoboron reagents (e.g., boronic acids) | Pd(OAc)₂ / Ligand | Biaryl |

| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄ | Biaryl, Alkylated Arene |

| Stille Coupling | Organotin reagents | Pd(PPh₃)₂Cl₂ / LiCl | Biaryl, Vinylated Arene |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Aryl Alkynes |

The reactivity of aryl fluorosulfonates in these couplings is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring tend to enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect. nih.gov In the case of this compound, the electron-donating amino group may modulate the reactivity of the fluorosulfonyloxy group.

Generation of Reactive Intermediates (e.g., difluorocarbene from related fluorosulfonyl compounds)

While the primary reactivity of the fluorosulfonyloxy group in this context is as a leaving group in substitution and cross-coupling reactions, the broader class of fluorosulfonyl compounds is known to generate reactive intermediates under specific conditions. For instance, certain fluorosulfonyl-containing molecules can be precursors to carbenes or other highly reactive species. However, the generation of difluorocarbene directly from an aryl fluorosulfonyloxy group is not a commonly reported transformation. The stability of the sulfonate linkage makes this pathway less favorable compared to other known carbene precursors. The focus of the existing literature remains on the utility of the fluorosulfonyloxy moiety as an excellent leaving group.

Reactions Involving the Naphthalene Core

The naphthalene core of this compound is an electron-rich aromatic system, and its reactivity is significantly influenced by the two substituents. The amino group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. Conversely, the fluorosulfonyloxy group is a deactivating group.

Functionalization of the naphthalene core can be achieved through several strategies. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, would be directed by the powerful activating effect of the amino group to positions 1 and 3. The precise outcome would depend on the reaction conditions, as the fluorosulfonyloxy group's deactivating nature would also play a role.

Another important class of reactions for functionalizing the naphthalene core involves oxidative coupling. For example, the oxidative coupling of 2-naphthylamine (B18577) derivatives can lead to the formation of 1,1'-binaphthyl-2,2'-diamine (BINAM) structures, which are valuable as ligands in asymmetric catalysis. mdpi.com This type of reaction typically involves a transition metal catalyst or a chemical oxidant.

The regioselectivity of reactions on the naphthalene core is primarily governed by the directing effects of the existing substituents. For electrophilic substitution, the amino group at C2 directs incoming electrophiles to the C1 and C3 positions. The steric hindrance at C1 and C3 would also influence the product distribution.

In cross-coupling reactions involving the fluorosulfonyloxy group at C6, the functionalization is inherently regioselective at that position. In terms of stereoselectivity, certain cross-coupling reactions can exhibit stereospecific outcomes. For instance, in Stille couplings with internal vinylstannanes, the stereochemistry of the double bond is often retained, with (Z)-isomers being preferentially formed in some cases. nih.gov

Tandem Reactions and Cascade Processes Involving Multiple Functionalities

The presence of multiple functional groups in this compound opens up possibilities for tandem or cascade reactions, where multiple bonds are formed in a single operation. For instance, a three-component reaction involving an aryl fluorosulfonate, a boronic acid, and an alkyl halide has been reported. scispace.com This suggests that this compound could potentially participate in similar multi-component couplings to rapidly build molecular complexity. Such a process could involve an initial Suzuki-Miyaura coupling at the C6 position, followed by a subsequent reaction involving the amino group or another position on the naphthalene ring.

Kinetic and Thermodynamic Aspects of Reactions

Spectroscopic and Advanced Structural Characterization of 2 Amino 6 Fluorosulfonyloxynaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional techniques, would be required for the unambiguous assignment of all atoms in 2-Amino-6-fluorosulfonyloxynaphthalene.

The ¹H NMR spectrum is expected to show signals corresponding to the six protons on the naphthalene (B1677914) ring and the two protons of the primary amine. The naphthalene protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-donating amino (-NH₂) group at the C2 position will cause an upfield shift (to lower ppm values) for its ortho (H1, H3) and para (H6, though this position is substituted) protons. Conversely, the electron-withdrawing fluorosulfonyloxy (-OSO₂F) group at the C6 position will induce a downfield shift for its ortho (H5, H7) and para (H2, also substituted) protons.

The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. The six aromatic protons will likely exhibit complex splitting patterns due to spin-spin coupling. Protons on the same ring will show ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 1-3 Hz) couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-1 | ~7.2-7.4 | d | ³J(H1-H3) ≈ 8-9 |

| H-3 | ~7.0-7.2 | d | ³J(H3-H4) ≈ 8-9 |

| H-4 | ~7.6-7.8 | t | ³J(H4-H3) ≈ 8-9, ⁴J(H4-H1) ≈ 1-2 |

| H-5 | ~7.9-8.1 | d | ³J(H5-H7) ≈ 8-9 |

| H-7 | ~7.5-7.7 | dd | ³J(H7-H8) ≈ 8-9, ⁴J(H7-H5) ≈ 2-3 |

| H-8 | ~7.8-8.0 | d | ³J(H8-H7) ≈ 8-9 |

| -NH₂ | Variable (e.g., 4.0-5.5) | br s | - |

Note: These are estimated values. Actual shifts and coupling constants may vary.

The ¹³C NMR spectrum will display ten signals for the carbon atoms of the naphthalene skeleton. The chemical shifts will be influenced by the substituents. The carbon atom attached to the amino group (C2, ipso-carbon) will be shifted downfield, while the ortho (C1, C3) and para (C6) carbons will be shifted upfield due to the electron-donating nature of the -NH₂ group. In contrast, the carbon bearing the fluorosulfonyloxy group (C6, ipso-carbon) will be significantly downfield-shifted due to the strong electron-withdrawing effect of the -OSO₂F group. The influence of this group will also deshield the ortho (C5, C7) and para (C2) carbons. The combination of these effects determines the final chemical shift of each carbon atom. Studies on substituted naphthalenes and benzothiazoles provide reference points for these substituent effects. nveo.orgchemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~110-120 |

| C-2 | ~145-155 |

| C-3 | ~105-115 |

| C-4 | ~125-135 |

| C-4a (Quaternary) | ~128-138 |

| C-5 | ~120-130 |

| C-6 | ~148-158 |

| C-7 | ~115-125 |

| C-8 | ~125-135 |

| C-8a (Quaternary) | ~130-140 |

Note: These are estimated ranges based on substituent effects on aromatic systems.

¹⁹F NMR is a highly sensitive technique ideal for detecting fluorine-containing functional groups. The fluorosulfonyl group (-SO₂F) has a characteristic chemical shift. For various aryl fluorosulfonates, the ¹⁹F NMR signal typically appears in the range of +38 to +54 ppm relative to an external standard like CFCl₃. doi.org The presence of a singlet in this region would be strong evidence for the fluorosulfonyl moiety. doi.orgucsb.edu The precise chemical shift can be influenced by the electronic environment of the naphthalene ring system.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would allow for the tracing of connectivity between adjacent protons on each ring of the naphthalene system (e.g., H-3 to H-4, H-7 to H-8), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the quaternary (non-protonated) carbons by observing their correlations with nearby protons. For example, correlations from H-1 to C-2, C-8a, and C-4 would help confirm their assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group should exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (-SO₂-) will show strong, characteristic absorption bands for asymmetric and symmetric stretching, expected around 1410-1450 cm⁻¹ and 1210-1230 cm⁻¹, respectively. doi.org

Aromatic C=C Stretching: Multiple bands in the 1450-1650 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the naphthalene ring.

S-O and S-F Stretching: The S-O and S-F single bond stretching vibrations are expected to appear in the fingerprint region, typically around 900-930 cm⁻¹ and 800-910 cm⁻¹, respectively. doi.org

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Naphthalene Ring | C=C Stretch | 1450-1650 |

| Fluorosulfonyl (-SO₂F) | Asymmetric S=O Stretch | 1410-1450 |

| Fluorosulfonyl (-SO₂F) | Symmetric S=O Stretch | 1210-1230 |

| Aryl Amine | C-N Stretch | 1250-1350 |

| Fluorosulfonyl (-OSO₂F) | S-O Stretch | 900-930 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

The chemical formula for this compound is C₁₀H₈FNO₃S, which corresponds to a monoisotopic mass of approximately 241.02 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. doi.org

Under ionization conditions (e.g., electron ionization, EI, or electrospray ionization, ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:

Loss of the fluorosulfonyl radical (•SO₂F, 83 Da) to give a major fragment ion.

Loss of sulfur dioxide (SO₂, 64 Da) followed by fluorine.

Cleavage of the C-O bond, leading to fragments corresponding to the aminonaphthol cation and the fluorosulfonate anion.

Subsequent fragmentation of the naphthalene ring system under higher energy conditions.

The precise fragmentation will depend on the ionization technique employed but would provide corroborative evidence for the connectivity of the amino and fluorosulfonyloxy groups to the naphthalene core.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-n-alkylamino-naphthalene-1,4-diones |

| 2-Amino-6-nitrobenzothiazole |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Information regarding the UV-Vis absorption spectrum, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients, for this compound is not documented in the searched scientific literature. Such data would typically provide insights into the electronic transitions within the molecule, likely involving π-π* transitions within the naphthalene aromatic system, influenced by the amino and fluorosulfonyloxy substituents.

Fluorescence Spectroscopy and Photophysical Properties

No experimental data on the fluorescence properties of this compound could be located. This includes the following specific photophysical parameters:

Excitation and Emission Spectra

There are no reported excitation or emission spectra for this compound. This information would be crucial for determining its potential as a fluorophore.

Quantum Yield Determinations

Without emission data, the fluorescence quantum yield, a measure of the efficiency of the fluorescence process, has not been determined for this compound.

Solvatochromic Effects

Studies on the solvatochromic effects, which describe the shift in spectroscopic properties in response to solvent polarity, have not been published for this compound. Naphthalene derivatives with donor and acceptor groups often exhibit solvatochromism, and investigating this phenomenon would provide valuable information about the electronic structure of the molecule in its ground and excited states. mdpi.comwikipedia.org

Computational and Theoretical Studies of 2 Amino 6 Fluorosulfonyloxynaphthalene

Density Functional Theory (DFT) Calculations

Charge Transfer Analysis (e.g., Number of Electrons Transferred)

Charge transfer is a fundamental electronic process in molecules, particularly those with electron-donating and electron-accepting groups. In 2-Amino-6-fluorosulfonyloxynaphthalene, the amino group (-NH₂) is a strong electron donor, while the fluorosulfonyloxy group (-OSO₂F) is a potent electron acceptor. This donor-acceptor substitution pattern on the naphthalene (B1677914) scaffold suggests the potential for significant intramolecular charge transfer (ICT).

The number of electrons transferred (ΔN) is a key parameter derived from conceptual DFT, which indicates the propensity of a molecule to donate or accept electrons. It is calculated based on the electronegativity of the molecule and the interacting surface. In a study of 4-aminonaphthalene derivatives as corrosion inhibitors on an iron surface, the fraction of electrons transferred from the inhibitor molecule to the iron surface was calculated. jeires.com This value provides a quantitative measure of the charge-donating ability of these molecules. Although the context is different, the underlying electronic properties of the aminonaphthalene core are relevant.

The table below presents data for analogous 4-aminonaphthalene derivatives, illustrating how substituents influence the number of electrons transferred. jeires.com Such data suggests that this compound would also exhibit a significant capacity for charge transfer, a property that could influence its reactivity, spectroscopic characteristics, and intermolecular interactions.

| Compound | Number of Electrons Transferred (ΔN) |

|---|---|

| 4-Amino-naphthalene-1-ol (4ANO) | 0.435 |

| Naphthalene-1,4-diamine (N4D) | 0.432 |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | 0.395 |

| 4-Amino-2H-naphthalene-1-one (4AHN) | 0.323 |

| 4-Amino-2H-naphthalene-1-thione (4AHT) | 0.339 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior (if applicable to analogues)

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and materials. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and interactions with the environment, such as a solvent or a biological receptor.

For a molecule like this compound, MD simulations could be employed to understand its dynamic behavior in various environments. For example, simulations in an aqueous solution could reveal how the molecule interacts with water, the stability of its hydration shell, and the dynamics of its functional groups. This information is crucial for understanding its solubility and transport properties.

While specific MD studies on this compound are not documented, simulations have been performed on related naphthalene systems. For instance, reactive force field (ReaxFF) MD simulations have been used to investigate the early stages of naphthalene carbonization. researchgate.net These simulations tracked complex chemical events, including condensation, pyrolysis, and rearrangement reactions, providing a dynamic view of the reaction pathways at the atomic level. researchgate.net In a different context, MD simulations have been part of the computational toolkit used to study naphthalene derivatives as potential anti-HIV agents, likely to understand their binding dynamics with target proteins. researchgate.net

Quantum Chemical Methods for Reaction Mechanism Elucidation (e.g., Artificial Force Induced Reaction (AFIR) method)

Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions. These methods can be used to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy barriers associated with these transition states determine the kinetics of the reaction.

The study of reaction mechanisms for naphthalene derivatives has benefited greatly from quantum chemical calculations. For example, the oxidation mechanism of naphthalene initiated by hydroxyl radicals has been investigated using DFT and other quantum chemical approaches. researchgate.net These studies can pinpoint the most likely sites of attack, the structures of the intermediates, and the energy profiles for different reaction pathways, such as the formation of 1-naphthol (B170400) versus 2-naphthol. researchgate.net

A particularly powerful tool for exploring reaction pathways is the Artificial Force Induced Reaction (AFIR) method. researchgate.net The AFIR method systematically explores the PES to find reaction paths between given reactants and products without prior knowledge of the reaction coordinates. It does this by applying an "artificial force" that pushes or pulls molecular fragments together, thereby inducing chemical reactions in a controlled manner. This automated approach is highly effective for discovering novel reaction pathways and complex reaction networks. The AFIR method has been implemented in programs like the Global Reaction Route Mapping (GRRM) package and has been applied to explore the potential energy surfaces of molecules including naphthalene. researchgate.net

For this compound, these quantum chemical methods could be used to investigate a variety of potential reactions. For example, they could elucidate the mechanism of nucleophilic aromatic substitution at the carbon bearing the fluorosulfonyloxy group, or the electrophilic substitution on the naphthalene ring, taking into account the directing effects of the amino and fluorosulfonyloxy substituents.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and the closely related Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their reactivity or physical properties. These models are typically developed using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates molecular descriptors to an observed activity.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. Once a statistically robust QSRR model is developed and validated, it can be used to predict the reactivity of new, untested compounds.

While no specific QSRR studies on this compound have been reported, the methodology has been applied to other naphthalene derivatives. For example, a QSPR study was conducted to predict the ¹³C NMR chemical shifts of 25 monosubstituted naphthalenes. nih.gov In this study, descriptors derived from bidimensional images of the molecules were used in conjunction with principal component analysis and artificial neural networks to build a predictive model. nih.gov The high correlation coefficients achieved demonstrated the ability of the QSPR model to accurately predict the chemical shifts.

A similar QSRR approach could be developed for a series of aminonaphthalene derivatives with varying substituents to predict their reactivity in a specific reaction, for instance, their rate of reaction with an electrophile. The model would use descriptors that capture the electronic effects of the substituents (like Hammett parameters or calculated atomic charges) and their steric properties. Such a model could predict the reactivity of this compound based on the descriptors for the amino and fluorosulfonyloxy groups, providing a valuable tool for rationalizing and predicting its chemical behavior.

Synthesis and Investigation of Derivatives and Analogues of 2 Amino 6 Fluorosulfonyloxynaphthalene

Design Principles for Structural Modification

The structural modification of 2-amino-6-fluorosulfonyloxynaphthalene is guided by the objective of fine-tuning its chemical and electronic properties. The core design principles revolve around three primary sites of modification: the amino group (N-substitution), the fluorosulfonyloxy group (O-substitution), and the naphthalene (B1677914) ring itself (ring-substitution).

Steric Hindrance and Conformational Control: Introducing bulky substituents on the amino group or the naphthalene ring can impose steric constraints that influence the molecule's conformation. This can affect the planarity of the naphthalene system and the orientation of the functional groups, which in turn can impact crystal packing and intermolecular interactions.

Introduction of New Functional Groups: The naphthalene scaffold provides a platform for the introduction of additional functional groups through electrophilic aromatic substitution or by building upon the existing amino and hydroxyl functionalities. These new groups can serve as handles for further derivatization, act as recognition sites for specific targets, or introduce new photophysical properties.

Bioisosteric Replacement: In the context of medicinal chemistry or materials science, the amino or fluorosulfonyloxy groups can be replaced by other functional groups with similar steric and electronic properties (bioisosteres) to explore structure-activity relationships and optimize desired characteristics.

Synthesis of N-Substituted Amino Derivatives

The primary amino group of this compound is a versatile site for derivatization, primarily through N-acylation and N-alkylation reactions. These modifications are crucial for altering the electronic and steric properties of the molecule.

N-Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This transformation converts the amino group into a less basic and more sterically hindered amide functionality. The electron-withdrawing nature of the acyl group reduces the electron-donating ability of the nitrogen atom.

| Acylating Agent | Base | Product |

| Acetyl chloride | Pyridine | N-(6-fluorosulfonyloxynaphthalen-2-yl)acetamide |

| Benzoyl chloride | Triethylamine (B128534) | N-(6-fluorosulfonyloxynaphthalen-2-yl)benzamide |

| Acetic anhydride | Sodium acetate | N-(6-fluorosulfonyloxynaphthalen-2-yl)acetamide |

N-Alkylation: Introduction of alkyl groups to the amino functionality can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. N-alkylation increases the steric bulk around the nitrogen atom and can enhance its electron-donating ability compared to the primary amine. Ruthenium-based catalysts have been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions. researchgate.net

| Alkylating Agent | Method | Product |

| Benzaldehyde/NaBH4 | Reductive Amination | N-benzyl-6-fluorosulfonyloxynaphthalen-2-amine |

| Methyl iodide | Direct Alkylation | N-methyl-6-fluorosulfonyloxynaphthalen-2-amine |

| Ethanol/[Ru]-complex | Catalytic Alkylation | N-ethyl-6-fluorosulfonyloxynaphthalen-2-amine |

Synthesis of O-Substituted Fluorosulfonyloxy Derivatives

The synthesis of the parent compound, this compound, would likely proceed from 2-amino-6-naphthol. The hydroxyl group of 2-amino-6-naphthol can be converted to the fluorosulfonyloxy group by reaction with sulfuryl fluoride (B91410) (SO₂F₂) or a related fluorosulfonylating agent, likely in the presence of a base. The synthesis of 2-amino-6-naphthol itself can be achieved through methods such as the Bucherer reaction from 2,6-dihydroxynaphthalene. nih.gov

Derivatization at the oxygen atom primarily involves replacing the fluorosulfonyl moiety with other sulfonate esters or ether linkages.

O-Sulfonylation: The hydroxyl group of 2-amino-6-naphthol can be reacted with various sulfonyl chlorides in the presence of a base to yield a range of sulfonate esters. This allows for the introduction of different aryl or alkyl groups on the sulfonate moiety, thereby tuning the electronic and steric properties.

| Sulfonyl Chloride | Base | Product |

| p-Toluenesulfonyl chloride | Pyridine | 2-amino-6-(tosyloxy)naphthalene |

| Methanesulfonyl chloride | Triethylamine | 2-amino-6-(methylsulfonyloxy)naphthalene |

O-Alkylation: The synthesis of O-alkyl derivatives (ethers) from 2-amino-6-naphthol can be achieved through Williamson ether synthesis, where the naphthol is first deprotonated with a base to form a naphthoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. mdpi.com Selective O-alkylation of aminophenols can be achieved by first protecting the amino group. researchgate.net

| Alkyl Halide | Base | Product |

| Methyl iodide | K₂CO₃ | 6-methoxy-naphthalen-2-amine |

| Benzyl bromide | NaH | 6-(benzyloxy)naphthalen-2-amine |

Synthesis of Ring-Substituted Naphthalene Derivatives

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the existing amino and fluorosulfonyloxy groups play a crucial role in determining the position of the incoming electrophile. The amino group is a strong activating group and an ortho-, para-director, while the fluorosulfonyloxy group is a deactivating group and a meta-director. Given the positions of the existing substituents, electrophilic attack is likely to be directed to the ring bearing the amino group.

Halogenation: Bromination or chlorination can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The substitution pattern will be influenced by the strong directing effect of the amino group.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid oxidation of the amino group. It is known that direct nitration of aminonaphthalene compounds can be challenging due to the sensitivity of the amino group to oxidizing agents. google.com

Sulfonation: Sulfonation can be performed using fuming sulfuric acid. The position of sulfonation on the naphthalene ring is often temperature-dependent. wordpress.com

| Reaction | Reagent | Potential Product(s) |

| Bromination | NBS | Bromo-2-amino-6-fluorosulfonyloxynaphthalene |

| Nitration | HNO₃/H₂SO₄ | Nitro-2-amino-6-fluorosulfonyloxynaphthalene |

| Sulfonation | Fuming H₂SO₄ | This compound-x-sulfonic acid |

Exploration of Heterocyclic Annulation Strategies on the Naphthalene Scaffold

The presence of the amino group and the potential for introducing other functional groups on the naphthalene ring of this compound provides opportunities for the construction of fused heterocyclic systems. These annulation strategies can lead to the formation of novel polycyclic aromatic compounds with unique electronic and photophysical properties.

Naphthoxazoles: Naphthoxazole derivatives can be synthesized from 2-aminonaphthols. For example, a general synthesis of naphtho[2,1-d]oxazoles from naphthols and amines has been developed. nih.govrsc.org Starting from 2-amino-6-hydroxynaphthalene, reaction with an aldehyde could lead to the formation of a Schiff base, which upon oxidative cyclization could yield a naphthoxazole ring fused to the naphthalene core.

Naphthothiazoles: Naphthothiazole systems can be constructed from aminonaphthalenes. For instance, Schiff bases synthesized from the reaction of naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes have been reported. mdpi.com This suggests that derivatives of 2-aminonaphthalene can be precursors to fused thiazole (B1198619) rings.

Naphthimidazoles: The synthesis of naphthimidazoles typically requires a 1,2-diaminonaphthalene (B43638) derivative. Therefore, a nitration reaction on this compound followed by reduction of the nitro group could provide a suitable precursor for cyclization with aldehydes or carboxylic acids to form a fused imidazole (B134444) ring.

Structure-Property Relationships

The interplay between the chemical structure and the properties of this compound and its derivatives is a key area of investigation.

Chemical and Electronic Properties:

Reactivity: The fluorosulfonyloxy group is a potent electrophilic moiety. Aryl sulfonyl fluorides are known to react with various nucleophiles. nih.gov This reactivity can be modulated by the electronic nature of substituents on the naphthalene ring. The amino group, being nucleophilic, can participate in a variety of reactions as discussed in the synthesis sections.

Electronic Effects: The combination of the electron-donating amino group and the electron-withdrawing fluorosulfonyloxy group creates a significant dipole moment and influences the HOMO-LUMO energy gap. Modifications that increase the electron-donating strength of the amino group (e.g., N-alkylation) or the electron-withdrawing strength of the sulfonyl group would be expected to decrease the HOMO-LUMO gap, leading to a red-shift in the absorption spectrum. Conversely, N-acylation would increase the energy gap.

Spectroscopic Characteristics:

UV-Vis Absorption: Naphthalene derivatives exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of substituents. The push-pull nature of this compound is expected to result in an absorption maximum at a longer wavelength compared to unsubstituted naphthalene.

Fluorescence: Many naphthalene derivatives are fluorescent. The fluorescence properties, including quantum yield and Stokes shift, are highly dependent on the electronic nature of the substituents and the solvent polarity (solvatochromism). nih.gov Derivatives with a strong intramolecular charge transfer character often exhibit large Stokes shifts and pronounced solvatochromism. acs.orgrsc.org For instance, the fluorescence of aminonaphthalene sulfonate derivatives is influenced by both specific (hydrogen bonding) and non-specific solvent interactions. ekb.eg

| Derivative | Expected Electronic Effect | Expected Spectroscopic Change |

| N-acetyl | Decreased electron donation | Blue-shift in absorption/emission |

| N,N-dimethyl | Increased electron donation | Red-shift in absorption/emission |

| 1-Nitro | Increased electron withdrawal from ring | Red-shift in absorption, potential fluorescence quenching |

Comparative Studies with Other Naphthalene-Based Systems

To better understand the unique properties of derivatives of this compound, it is instructive to compare them with other naphthalene-based systems.

Comparison with other 2,6-Disubstituted Naphthalenes: The properties of the target compound can be benchmarked against other 2,6-disubstituted naphthalenes bearing different combinations of electron-donating and electron-withdrawing groups. For example, comparing its fluorescence properties to well-known probes like Prodan (6-propionyl-2-(dimethylamino)naphthalene) can provide insights into the relative strength of the fluorosulfonyloxy group as an electron acceptor. The nitro group is a strong electron-withdrawing group and a known fluorescence quencher, making a comparison to a 2-amino-6-nitronaphthalene derivative particularly interesting to assess the photophysical consequences of the fluorosulfonyloxy substitution. nih.gov

Impact of the Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be compared to other electron-withdrawing sulfonate esters (e.g., tosylate, mesylate) and other functional groups like cyano or trifluoromethyl. The S-F bond in sulfonyl fluorides confers considerable stability compared to other sulfonyl halides. mdpi.com This comparison would highlight the specific influence of the fluorine atom on the reactivity and electronic properties of the sulfonyl group.

Naphthalene versus Benzene (B151609) Scaffolds: Comparing a this compound derivative with an analogous substituted benzene (e.g., 4-amino-fluorosulfonyloxybenzene) would illustrate the effect of the extended π-system of the naphthalene core on the photophysical properties. Naphthalene-based systems often exhibit higher fluorescence quantum yields and red-shifted emission compared to their benzene counterparts. The naphthalene scaffold is also a more sensitive transmitter of substituent effects compared to benzene. nih.gov

Potential Applications in Advanced Chemical Synthesis and Functional Materials

Role as Versatile Synthetic Intermediates

2-Amino-6-fluorosulfonyloxynaphthalene is a promising bifunctional building block. The amino group can undergo a range of reactions typical for aromatic amines, such as diazotization, acylation, and Schiff base formation. Concurrently, the fluorosulfonyloxy group (-OSO2F) acts as an excellent leaving group, comparable to the widely used triflate group, making the naphthalene (B1677914) core susceptible to various cross-coupling reactions. nih.govrsc.org

Aryl fluorosulfonates have emerged as powerful and versatile electrophilic partners in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govrsc.orgresearchgate.net They serve as cost-effective and more atom-economical alternatives to triflates. nih.gov The reactivity of the fluorosulfonyloxy group allows for its participation in several key transformations, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds. Aryl fluorosulfonates have shown excellent yields in this reaction. scispace.com

Negishi Coupling: Coupling with organozinc reagents, which was one of the first demonstrated cross-coupling reactions for fluorosulfonates. nih.govlookchem.com

Heck Reaction: Palladium-catalyzed reaction with alkenes. scispace.com

Sonogashira Coupling: Coupling with terminal alkynes, also catalyzed by palladium. scispace.com

The presence of the amino group on the same naphthalene backbone offers the potential for sequential or orthogonal functionalization. For instance, the amino group could first be protected, followed by a cross-coupling reaction at the 6-position. Alternatively, the amino group could be used to direct reactions to other positions on the naphthalene ring before or after modification at the fluorosulfonyloxy site. The sulfonic acid derivatives of aminonaphthalenes are known precursors in the synthesis of azo dyes. wikipedia.org Similarly, aminonaphthalene derivatives are used in the synthesis of complex heterocyclic structures like quinoxalines. orientjchem.org This dual reactivity makes this compound a valuable intermediate for the synthesis of complex, highly functionalized naphthalene derivatives for applications in pharmaceuticals, agrochemicals, and materials science. lifechemicals.com

| Reaction Type | Coupling Partner | Catalyst (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(0) complexes | C-C (Aryl-Aryl) | scispace.com |

| Negishi | R-Zn-Cl | Pd(PPh3)4 | C-C | nih.govlookchem.com |

| Heck | Alkene | Pd(OAc)2 | C-C (Aryl-Vinyl) | scispace.com |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) | C-C (Aryl-Alkynyl) | scispace.com |

Catalysis and Ligand Design for Organic Transformations

The structural framework of this compound is well-suited for the development of novel ligands for catalysis. The amino group provides a convenient handle for elaboration into more complex chelating structures, such as Schiff bases, phosphines, or N-heterocyclic carbenes. The naphthalene backbone imparts rigidity and specific steric bulk, which are crucial for inducing selectivity in catalytic transformations.

For example, the amino group can be readily condensed with aldehydes to form bidentate N,O- or N,N-ligands. The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the aldehyde or by further reactions on the naphthalene ring. Naphthalene-based ligands have been explored in various catalytic systems. For instance, metal complexes incorporating naphthalene-based acetic acids have been studied for their catechol oxidase activity. mdpi.com Furthermore, naphthalene-based polymers have been successfully employed as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. researchgate.net

The design of ligands derived from this compound could lead to catalysts for a variety of organic transformations, including asymmetric synthesis, where the chiral environment created by a well-designed ligand is paramount. The fluorosulfonyloxy group could also play a role, either by being retained to influence the electronic properties of the ligand or by being replaced with another functional group that can participate in metal coordination or catalytic activity.

Development of Optoelectronic Materials based on Naphthalene Scaffolds

Naphthalene and its derivatives are a well-established class of organic semiconductors with applications in optoelectronic devices. rsc.org The rigid, planar aromatic structure of the naphthalene core facilitates π-π stacking and efficient charge transport. The electronic properties of naphthalene-based materials can be finely tuned by introducing electron-donating or electron-withdrawing groups. rsc.org

In this compound, the amino group acts as an electron donor, while the fluorosulfonyloxy group can be considered electron-withdrawing. This "push-pull" substitution pattern can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with strong fluorescence and solvatochromism. wikipedia.org Functionalization of the naphthalene core allows for the optimization of its electronic properties for various photovoltaic applications. rsc.org

Derivatives of this compound could be explored for use in:

Organic Light-Emitting Diodes (OLEDs): As emissive materials or charge transport layers.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As the semiconductor channel material.

The reactivity of both the amino and fluorosulfonyloxy groups allows for the incorporation of this naphthalene scaffold into larger conjugated systems, such as polymers or dendrimers, to further enhance their optoelectronic performance. rsc.orgrsc.org

| Naphthalene Derivative Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Naphthalene-diimides (NDIs) | n-type semiconductor | OFETs, OPVs | rsc.org |

| Naphthalene-1,5-diamine based chromophores | Tunable HOMO/LUMO levels | Photovoltaics | rsc.org |

| Hydroxylated naphthalenes | Hole transport | Organic electronics | researchgate.net |

| Push-pull substituted naphthalenes | Intramolecular Charge Transfer (ICT) | Fluorescent probes, OLEDs | wikipedia.org |

Exploration in Chemical Sensing Platforms (focusing on chemical detection mechanisms)

Naphthalene-based compounds are frequently used as fluorophores in chemical sensors due to their high fluorescence quantum yields and sensitivity to the local environment. niscpr.res.in The development of fluorescent chemosensors based on naphthalene-derived Schiff bases is a common strategy for the detection of metal ions such as Al³⁺ and Zn²⁺. nih.govrsc.orgmdpi.com

The detection mechanism in these systems often relies on processes that modulate the fluorescence of the naphthalene core upon binding of an analyte. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence is quenched by an electron transfer from a receptor unit to the excited fluorophore. Binding of the analyte to the receptor inhibits this process, leading to a "turn-on" fluorescence response. nih.gov

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution in the molecule, leading to a shift in the emission wavelength. wikipedia.org

Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid chelate complex with the analyte can restrict intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence intensity. rsc.org

This compound serves as an excellent starting material for designing such sensors. The amino group can be readily converted into a Schiff base by reaction with an appropriate aldehyde containing a binding site for the target analyte. The naphthalene unit would act as the signaling component of the sensor. The fluorosulfonyloxy group could be used to anchor the sensor to a surface or to further tune the photophysical properties of the system. Such sensors could find applications in environmental monitoring and biological imaging. nih.govmdpi.comnih.govespublisher.comrsc.orgnih.gov

Surface Chemistry and Interfacial Interactions (e.g., computational studies on metal surfaces)

Understanding the interaction of functionalized aromatic molecules with surfaces is critical for the development of molecular electronics and heterogeneous catalysis. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these interactions.

For a molecule like this compound, computational studies could elucidate its adsorption behavior on various surfaces, such as metals (e.g., gold, platinum) or semiconductor materials. researchgate.net Key aspects that could be investigated include:

Adsorption Geometries and Energies: Determining the most stable orientation of the molecule on the surface and the strength of the interaction. DFT studies on naphthalene and its derivatives on surfaces like Pt(111), Pd(111), and Rh(111) have shown that the preferred adsorption sites and energies are highly dependent on the metal. researchgate.net

Electronic Structure Modifications: Analyzing how the electronic properties of both the molecule and the surface are altered upon adsorption. This includes charge transfer between the molecule and the substrate and changes in the work function of the surface. researchgate.netbohrium.com

Role of Functional Groups: Investigating the specific roles of the amino and fluorosulfonyloxy groups in the surface binding. The amino group could act as an anchor, while the fluorosulfonyloxy group might influence the orientation and electronic coupling. Studies on 2-naphthalenethiol (B184263) have shown that the sulfur atom forms a covalent bond with metal surfaces. polimi.it

Intermolecular Interactions: Using methods like Hirshfeld surface analysis to understand the non-covalent interactions between adsorbed molecules, which can dictate the formation of self-assembled monolayers. nih.gov

Such computational insights are invaluable for the rational design of new materials and devices where the interface between the organic molecule and the inorganic substrate plays a crucial role. researchgate.netresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-6-fluorosulfonyloxynaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation and fluorination of naphthalene derivatives. A common approach uses propargyl bromide or similar alkylating agents in DMF with a base (e.g., K₂CO₃) to generate intermediates . Optimization includes monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice to isolate products. Adjusting stoichiometry (e.g., excess K₂CO₃) or solvent polarity can improve yields. Purification via ethyl acetate extraction and sodium sulfate drying is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC or LC-MS with fluorinated compound-specific columns (e.g., C18) for purity analysis. Structural confirmation requires FT-IR (to identify sulfonyl and amino groups) and NMR (¹H/¹³C) spectroscopy. Compare spectral data with PubChem entries (e.g., SMILES:

C1=CC2=C(C=CC(=C2)S(=O)(=O)F)C(=C1)N) . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 281.05) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-protected containers at –20°C. Stability studies show degradation above 40°C or in alkaline conditions (pH > 9), leading to sulfonic acid byproducts . Periodic analysis via UV-Vis spectroscopy (λ_max ≈ 270 nm) monitors degradation .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the regioselectivity of fluorosulfonylation in naphthalene derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution at the 6-position due to improved solvation of intermediates. Lower temperatures (0–10°C) favor kinetic control, reducing side reactions (e.g., over-sulfonation). Computational studies (DFT) predict activation energies for competing pathways .

Q. What mechanistic insights explain contradictions in reported yields for fluorosulfonyloxy derivatives?

- Methodological Answer : Discrepancies arise from competing reactions (e.g., hydrolysis of fluorosulfonyl groups under humid conditions) or trace metal catalysts (e.g., Pd/C) accelerating side reactions. Controlled experiments under inert atmospheres (N₂/Ar) and chelating agents (EDTA) can mitigate these issues .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model interactions with cytochrome P450 enzymes (e.g., CYP2A6). Key parameters include binding affinity (ΔG) and hydrogen bonding with active-site residues (e.g., Phe118, Asn297) . Validate predictions with in vitro assays using liver microsomes .

Q. What degradation pathways dominate under environmental conditions, and how can they be tracked?

- Methodological Answer : Photodegradation (UV light) and microbial action produce sulfonic acid and fluoroaromatic metabolites. Use LC-QTOF-MS with isotopic labeling (e.g., ¹⁸O-water) to trace pathways. Environmental half-life (t₁/₂) ranges from 7–30 days in aqueous systems, depending on pH .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.